(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, more commonly referred to as DBT, is a sulfur-containing heterocyclic compound that has been widely studied for its various biological and chemical properties. DBT is a relatively simple molecule, containing a five-membered ring of two nitrogen atoms and three carbon atoms, and a two-membered ring of one sulfur and one carbon atom. Its structure, properties, and synthesis have been extensively studied, and it has been found to have a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Synthesis and Characterization
Several studies have detailed the chemical synthesis and structural characterization of compounds related to (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, highlighting its potential as a precursor in creating various chemical entities. For instance, the reaction of 5-hydrazono-1,2,3-thiadiazoles with toluene and xylene in the presence of phosphorus pentachloride leads to an anomalous Dimroth rearrangement, showcasing the reactivity of similar thiazolone derivatives under specific conditions (Glukhareva et al., 2003).
Biological Activity
Research has also been conducted on the biological evaluation of thiazolone derivatives, indicating potential antimicrobial and antifungal properties. A study on the synthesis, characterization, and biological evaluation of new derivatives of indole, benzotriazole, and thioacetyl chloride, which includes compounds structurally similar to (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, found that these compounds displayed promising antifungal and antibacterial activity against selected microbial strains (Ibrahim et al., 2021).
Anticancer Potential
Another study explored the synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents, which, while not directly involving (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, reflects the broader interest in thiazolone derivatives for their potential in cancer treatment (Al-Sanea et al., 2015).
Sensor Applications
Furthermore, comparative studies on mercapto thiadiazoles self-assembled on gold nanoparticles as ionophores for Cu(II) carbon paste sensors indicate the utility of thiazolone derivatives in developing sensors with high selectivity for copper ions, showcasing the versatility of these compounds beyond biological activities (Mashhadizadeh et al., 2010).
properties
IUPAC Name |
(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZKWVOYXVTTIH-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
CAS RN |
65562-49-4 | |
Record name | 5-(2,6-DICHLORO-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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